molecular formula C15H14ClN3O3 B5883205 N-(3-chlorophenyl)-2-(3-methoxybenzoyl)hydrazinecarboxamide

N-(3-chlorophenyl)-2-(3-methoxybenzoyl)hydrazinecarboxamide

Cat. No. B5883205
M. Wt: 319.74 g/mol
InChI Key: VARCDWQTULHWEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-(3-methoxybenzoyl)hydrazinecarboxamide, also known as C16, is a chemical compound that has been extensively studied for its potential use in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications due to its unique properties and mechanism of action.

Mechanism of Action

N-(3-chlorophenyl)-2-(3-methoxybenzoyl)hydrazinecarboxamide works by inhibiting the activity of the protein kinase B (AKT) pathway, which is involved in various cellular processes such as cell growth, proliferation, and survival. By inhibiting this pathway, N-(3-chlorophenyl)-2-(3-methoxybenzoyl)hydrazinecarboxamide induces apoptosis in cancer cells and improves insulin sensitivity in diabetic patients. Additionally, N-(3-chlorophenyl)-2-(3-methoxybenzoyl)hydrazinecarboxamide has been shown to reduce the accumulation of amyloid beta (Aβ) plaques in the brain, which are associated with Alzheimer's disease.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-(3-methoxybenzoyl)hydrazinecarboxamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, improvement of insulin sensitivity in diabetic patients, and reduction of Aβ plaque accumulation in the brain. Additionally, N-(3-chlorophenyl)-2-(3-methoxybenzoyl)hydrazinecarboxamide has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential in various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chlorophenyl)-2-(3-methoxybenzoyl)hydrazinecarboxamide in lab experiments is its unique mechanism of action, which makes it a promising candidate for the treatment of various diseases. Additionally, N-(3-chlorophenyl)-2-(3-methoxybenzoyl)hydrazinecarboxamide has been shown to have low toxicity in animal studies, which is a desirable characteristic for a potential therapeutic agent. However, one limitation of using N-(3-chlorophenyl)-2-(3-methoxybenzoyl)hydrazinecarboxamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of N-(3-chlorophenyl)-2-(3-methoxybenzoyl)hydrazinecarboxamide. One potential direction is the optimization of its chemical structure to improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential use of N-(3-chlorophenyl)-2-(3-methoxybenzoyl)hydrazinecarboxamide in the treatment of other diseases, such as cardiovascular disease and inflammatory disorders. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(3-chlorophenyl)-2-(3-methoxybenzoyl)hydrazinecarboxamide in humans.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-2-(3-methoxybenzoyl)hydrazinecarboxamide involves the reaction of 3-methoxybenzoylhydrazine with 3-chlorobenzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure N-(3-chlorophenyl)-2-(3-methoxybenzoyl)hydrazinecarboxamide.

Scientific Research Applications

N-(3-chlorophenyl)-2-(3-methoxybenzoyl)hydrazinecarboxamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, N-(3-chlorophenyl)-2-(3-methoxybenzoyl)hydrazinecarboxamide has shown promising results as a potential chemotherapeutic agent due to its ability to induce apoptosis in cancer cells. In diabetes research, N-(3-chlorophenyl)-2-(3-methoxybenzoyl)hydrazinecarboxamide has shown potential as a therapeutic agent for the treatment of insulin resistance. In neurodegenerative disorder research, N-(3-chlorophenyl)-2-(3-methoxybenzoyl)hydrazinecarboxamide has shown potential as a therapeutic agent for the treatment of Alzheimer's disease.

properties

IUPAC Name

1-(3-chlorophenyl)-3-[(3-methoxybenzoyl)amino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3/c1-22-13-7-2-4-10(8-13)14(20)18-19-15(21)17-12-6-3-5-11(16)9-12/h2-9H,1H3,(H,18,20)(H2,17,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARCDWQTULHWEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NNC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-[(3-methoxybenzoyl)amino]urea

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